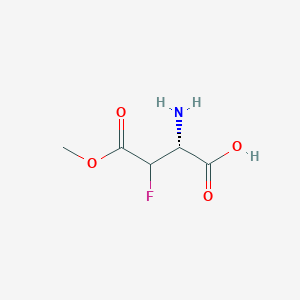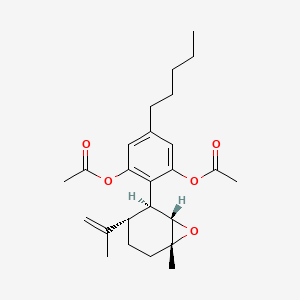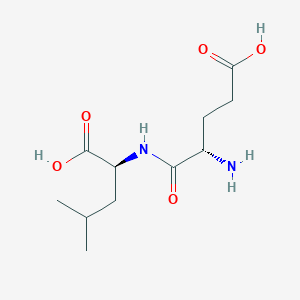
Glu-Leu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Leu typically involves the formation of a peptide bond between the carboxyl group of glutamic acid and the amino group of leucine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of the peptide bond under mild conditions, which can be more environmentally friendly and cost-effective compared to chemical synthesis.
化学反应分析
Types of Reactions
Glu-Leu can undergo various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of glutamic acid and leucine.
Oxidation and Reduction: The side chains of glutamic acid and leucine can participate in oxidation and reduction reactions, although these reactions are less common for dipeptides compared to free amino acids.
Substitution: The amino and carboxyl groups in this compound can undergo substitution reactions, such as acylation or amidation, to form derivatives with modified properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin, or chemical reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or anhydrides for acylation, and amines for amidation.
Major Products Formed
Hydrolysis: Glutamic acid and leucine.
Oxidation and Reduction: Modified side chains of glutamic acid and leucine.
Substitution: Acylated or amidated derivatives of this compound.
科学研究应用
Glu-Leu has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein structure and function, as well as its potential as a bioactive peptide.
Medicine: Explored for its potential therapeutic effects, such as antioxidant or anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in nutritional supplements.
作用机制
The mechanism of action of Glu-Leu depends on its specific application. In biological systems, this compound can interact with enzymes, receptors, or other proteins, influencing various cellular processes. For example, it may act as a substrate for proteolytic enzymes, modulating their activity and affecting protein metabolism. Additionally, this compound may exert antioxidant effects by scavenging free radicals or chelating metal ions.
相似化合物的比较
Glu-Leu can be compared to other dipeptides, such as:
Glu-Phe (glutamyl-phenylalanine): Similar to this compound but with phenylalanine instead of leucine. It has different hydrophobicity and aromatic properties.
Glu-Val (glutamyl-valine): Similar to this compound but with valine instead of leucine. It has different branched-chain properties.
Glu-Ala (glutamyl-alanine): Similar to this compound but with alanine instead of leucine. It has different hydrophobicity and smaller side chain.
The uniqueness of this compound lies in its specific combination of glutamic acid and leucine, which imparts distinct chemical and biological properties compared to other dipeptides.
属性
CAS 编号 |
5969-52-8 |
|---|---|
分子式 |
C11H20N2O5 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |
InChI 键 |
YBAFDPFAUTYYRW-YUMQZZPRSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


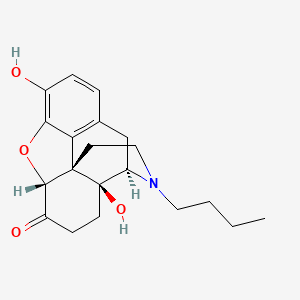
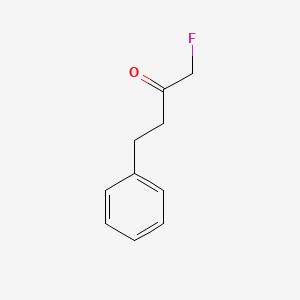
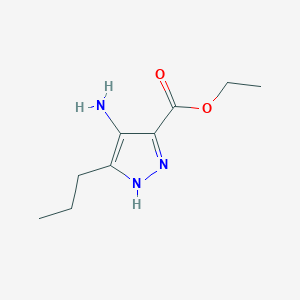
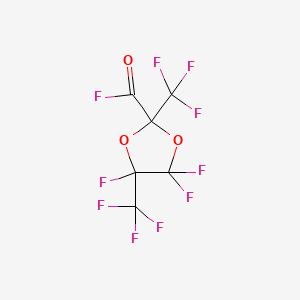
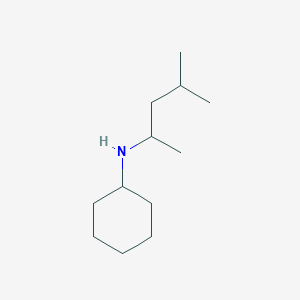
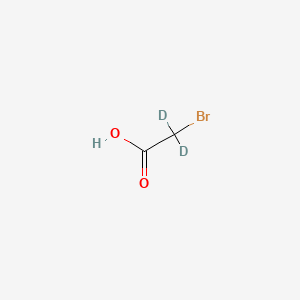
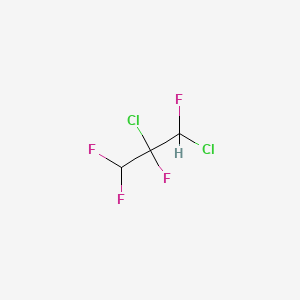
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)

![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
